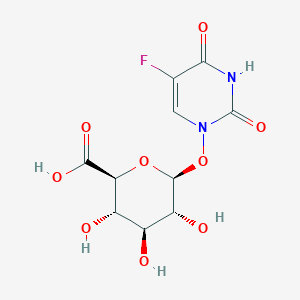
2,3,6-Trifluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trifluorothiophenol is a chemical compound characterized by the presence of three fluorine atoms and a thiol group attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the direct fluorination of thiophenol derivatives using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by subsequent functional group transformations to yield the desired trifluorothiophenol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trifluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trifluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 2,3,6-Trifluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and other electrophilic species, making it a valuable ligand in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Trifluorothiophenol
- 2,4,6-Trifluorothiophenol
- 2,3,6-Trifluorophenol
Comparison: 2,3,6-Trifluorothiophenol is unique due to the specific positioning of the fluorine atoms and the thiol group on the thiophene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to other trifluorothiophenol isomers or related compounds like trifluorophenol. The specific substitution pattern can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
13634-92-9 |
|---|---|
Molekularformel |
C6H3F3S |
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
2,3,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
InChI-Schlüssel |
MLVOAQKRZBBUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


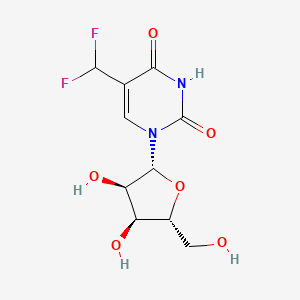
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
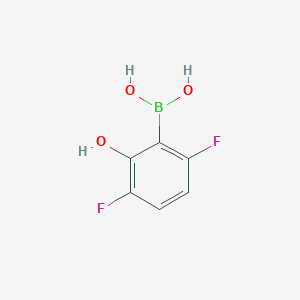
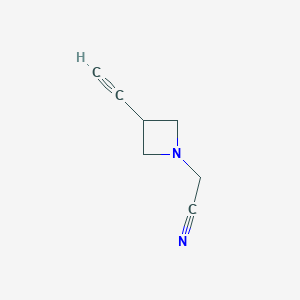

![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
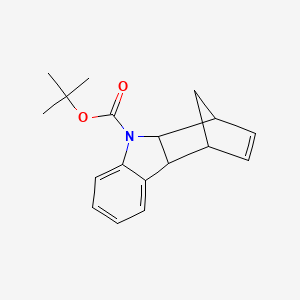
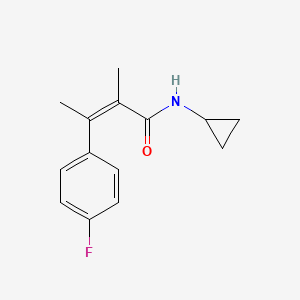
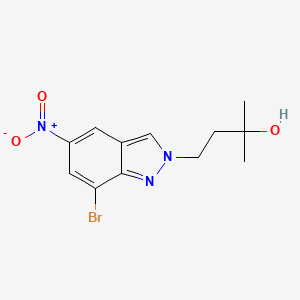
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
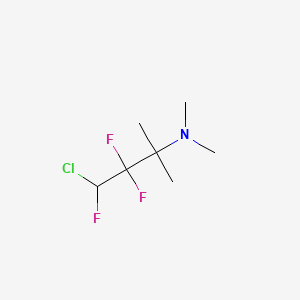
![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
